4-Methyl-1,2,3,4-tetrahydroisoquinoline
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPIAJYKZMIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548079 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110841-71-9 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectral Data Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure
4-Methyl-1,2,3,4-tetrahydroisoquinoline possesses a tetrahydroisoquinoline core with a methyl group substituted at the 4-position. The numbering of the heterocyclic ring system is crucial for the assignment of spectral signals.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. The expected ¹H NMR spectral data for this compound in a deuterated solvent (e.g., CDCl₃) is summarized below.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.1-7.3 | m | - | 4H | Aromatic-H |
| ~ 4.0 | s | - | 2H | H-1 |
| ~ 3.0-3.2 | m | - | 1H | H-3 (axial) |
| ~ 2.7-2.9 | m | - | 1H | H-3 (equatorial) |
| ~ 2.5 | m | - | 1H | H-4 |
| ~ 1.8 | s (br) | - | 1H | N-H |
| ~ 1.2 | d | ~ 7.0 | 3H | 4-CH₃ |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The expected ¹³C NMR spectral data is presented below.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135-140 | C-4a, C-8a |
| ~ 125-130 | Aromatic-C |
| ~ 50 | C-1 |
| ~ 45 | C-3 |
| ~ 35 | C-4 |
| ~ 20 | 4-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch |
| ~ 3000-3100 | Medium | Aromatic C-H stretch |
| ~ 2800-3000 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1450 | Medium | C=C aromatic ring stretch |
| ~ 1470 | Medium | C-H bend (CH₃) |
| ~ 740-780 | Strong | Aromatic C-H bend (o-disub.) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 147 | High | [M]⁺ (Molecular Ion) |
| 132 | High | [M - CH₃]⁺ (Loss of methyl radical) |
| 118 | Moderate | [M - C₂H₅]⁺ (Retro-Diels-Alder fragment) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required.[3][4]
FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Sample Preparation (Solid as KBr pellet): If the sample is a solid salt (e.g., hydrochloride), grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample holder in the beam path of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6][7] A background spectrum of air (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[8][9]
-
Ionization: Utilize Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns, or Electrospray Ionization (ESI) for LC-MS, which is a softer ionization technique that often preserves the molecular ion.[10]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10]
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Pharmacokinetics and Metabolism of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: An In-depth Technical Guide
Disclaimer: No direct studies on the pharmacokinetics and metabolism of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) are publicly available. This guide utilizes data from its close structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), as a surrogate to provide insights into its potential metabolic fate and analytical considerations. All data presented herein pertains to 1-MeTIQ and should be interpreted with the understanding that it is an estimation for 4-Me-THIQ.
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine found in the brain of rodents and humans.[1] It is a derivative of the larger family of tetrahydroisoquinolines, which are of significant interest in neuroscience and drug development due to their diverse biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their therapeutic potential and safety profiles. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of 1-MeTIQ, serving as a foundational resource for researchers and drug development professionals investigating related compounds such as 4-Me-THIQ.
Pharmacokinetics and Distribution
While specific pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution for 1-MeTIQ are not extensively reported in the available literature, studies on its tissue distribution provide valuable insights.
Following administration in rats, 1-MeTIQ has been shown to readily cross the blood-brain barrier. The concentration of radiolabeled 1-MeTIQ in the brain was found to be approximately 4.5-fold higher than in the blood four hours after dosing, with over 90% of the radioactivity in the brain corresponding to the unchanged parent compound.[2] This indicates significant brain penetration and accumulation. Endogenous levels of 1-MeTIQ have been detected in the substantia nigra and striatum of rats, with higher concentrations observed in the substantia nigra.[1]
Metabolism
The in vivo metabolism of 1-MeTIQ has been investigated in rats. Following oral administration, a significant portion of the compound is excreted unchanged. The primary metabolic transformations involve hydroxylation and N-methylation.
Identified Metabolites
The major metabolites of 1-MeTIQ identified in the urine of rats are summarized in the table below.
| Metabolite | Chemical Name | Percentage of Administered Dose Excreted in Urine (24h) |
| Unchanged | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 72% |
| 4-Hydroxy-1MeTIQ | 4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 8.7% |
| 2-Methyl-1MeTIQ | N-Methyl-1-methyl-1,2,3,4-tetrahydroisoquinoline | 0.7% |
| 1-Methyl-3,4-dihydroisoquinoline | 1-Methyl-3,4-dihydroisoquinoline | 1.0% |
Data sourced from a study in rats following a 50 mg/kg oral dose of 14C-labeled 1-MeTIQ.[2]
Metabolic Pathways
The metabolic fate of 1-MeTIQ primarily involves Phase I reactions. The major pathway is hydroxylation at the 4-position of the tetrahydroisoquinoline ring. Minor pathways include N-methylation and dehydrogenation.
Metabolic pathways of 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocols
In Vivo Metabolism Study in Rats
Animal Model: Male Wistar rats.[2]
Drug Administration: A single oral dose of 50 mg/kg of 14C-labeled 1-MeTIQ was administered.[2]
Sample Collection: Urine was collected for 24 hours post-administration.[2]
Analytical Method:
-
Sample Preparation: Urine samples were likely subjected to extraction procedures to isolate the parent compound and its metabolites.
-
Analysis: The extracts were analyzed using techniques such as thin-layer chromatography (TLC) and liquid scintillation counting to identify and quantify the radiolabeled compounds.[2]
Workflow for the in vivo metabolism study of 1-MeTIQ in rats.
Analytical Method for Quantification in Biological Samples
A sensitive and specific method for the analysis of 1-MeTIQ in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.[1][3]
Sample Preparation:
-
Homogenization of tissue samples (e.g., brain) in a suitable buffer.[3]
-
A combination of solvent and solid-phase extraction (SPE) is used to isolate the analyte from the biological matrix.[1][3]
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Mass Spectrometry:
Method Performance:
-
Lower Limit of Detection (LLOD): 0.01 ng/mL for 1-MeTIQ.[1][3]
-
Recovery: >94.1% in rat brain and liver homogenates.[3]
Workflow for the LC-MS/MS analysis of 1-MeTIQ.
Conclusion
This technical guide summarizes the available data on the pharmacokinetics and metabolism of 1-Methyl-1,2,3,4-tetrahydroisoquinoline as a surrogate for this compound. The compound is readily absorbed, extensively distributed to the brain, and primarily eliminated unchanged in the urine. The main metabolic pathway is hydroxylation. The detailed experimental protocols and analytical methods provided herein offer a valuable resource for researchers in the field of neuropharmacology and drug development. Further studies are warranted to elucidate the specific pharmacokinetic parameters of 1-MeTIQ and to directly investigate the ADME properties of 4-Me-THIQ.
References
An In-depth Technical Guide to the Neuroprotective Mechanism of Action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ), and more specifically its isomer 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous compound found in the mammalian brain that has garnered significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its multifaceted role in mitigating neuronal damage. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved. The evidence points to a multi-target mechanism, including the inhibition of monoamine oxidase, antioxidant effects through free radical scavenging, and antagonism of the glutamatergic system.
Core Neuroprotective Mechanisms
The neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) are attributed to several key mechanisms that collectively contribute to its ability to protect neurons from various insults.
Monoamine Oxidase (MAO) Inhibition
1MeTIQ is a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This inhibition is a crucial aspect of its neuroprotective action. By inhibiting MAO, 1MeTIQ reduces the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][3] This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant-like effects and may contribute to its neuroprotective profile.[1][3] Furthermore, the inhibition of MAO-B is particularly relevant in the context of Parkinson's disease, as it prevents the conversion of neurotoxins like MPTP to its active toxic metabolite, MPP+.
Antioxidant and Free Radical Scavenging Activity
Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative diseases. 1MeTIQ has been shown to possess free radical scavenging properties.[4] This antioxidant activity helps to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components such as lipids, proteins, and DNA. By mitigating oxidative stress, 1MeTIQ helps to preserve neuronal integrity and function.
Antagonism of the Glutamatergic System
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by glutamate, is a common pathway of neuronal death in many neurological disorders. Evidence suggests that 1MeTIQ can modulate the glutamatergic system. While the precise nature of this interaction is still under investigation, it is believed to involve the antagonism of NMDA receptors, which would reduce excessive calcium influx and subsequent downstream apoptotic cascades.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | Inhibition Value (Ki) | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-A | Not Reported in Searched Literature | [1] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | Not Reported in Searched Literature | [1] |
Note: While 1MeTIQ is consistently reported as a reversible inhibitor of both MAO-A and MAO-B, specific Ki values were not available in the searched literature.
Table 2: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | DPPH Radical Scavenging | Not Reported in Searched Literature | [4] |
Note: The free radical scavenging properties of 1MeTIQ are documented, but specific IC50 values from DPPH or similar assays were not found in the searched literature.
Table 3: Neuroprotection Against Specific Toxins
| Toxin | Cell Type | Assay | 1MeTIQ Concentration | % Neuroprotection | Reference |
| MPP+ | SH-SY5Y | LDH Release | Not Reported | Not Quantified | [5] |
| Rotenone | Primary Neurons | Caspase-3 Activity | Not Reported | Not Quantified | [6] |
| 6-OHDA | Not Specified | Not Specified | Not Reported | Not Quantified | [4] |
Note: Qualitative evidence of neuroprotection against these toxins exists, but specific quantitative data with concentrations and percentage of protection were not available in the searched literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pesticide rotenone induces caspase-3-mediated apoptosis in ventral mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
This section outlines a reversed-phase HPLC method suitable for the quantification of this compound. The described method is based on established analytical procedures for structurally related tetrahydroisoquinoline compounds and provides a robust starting point for method development and validation.
Experimental Protocol: HPLC
Objective: To determine the concentration of this compound in a given sample.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas using sonication.
-
The mobile phase consists of a mixture of the phosphate buffer and acetonitrile. A typical starting gradient is 80:20 (v/v) buffer to acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Data Presentation: HPLC Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for an HPLC method for the quantification of this compound. Note: This data is illustrative and should be determined experimentally during method validation.
| Parameter | Result |
| Linearity | |
| Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | |
| 80% Concentration | 99.5% |
| 100% Concentration | 100.2% |
| 120% Concentration | 99.8% |
| Precision (RSD%) | |
| Intraday (n=6) | < 1.5% |
| Interday (n=6) | < 2.0% |
Workflow Diagram: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section provides a protocol for the qualitative and quantitative analysis of this compound by GC-MS following derivatization. Derivatization is often necessary for polar compounds containing active hydrogens to improve their volatility and chromatographic behavior.
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound in a sample.
Materials:
-
This compound reference standard
-
(–)-(1R)-Menthyl chloroformate (derivatizing agent)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Internal standard (e.g., deuterated analog or a structurally similar compound)
Equipment:
-
GC-MS system with an electron ionization (EI) source
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in dichloromethane.
-
Prepare calibration standards by spiking appropriate amounts of the analyte and a fixed amount of the internal standard into a suitable matrix or solvent.
-
For samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte from the matrix. The final extract should be in a volatile organic solvent like dichloromethane.
-
-
Derivatization:
-
To 100 µL of the standard or sample solution in a vial, add 10 µL of triethylamine.
-
Add 20 µL of a 1% solution of (–)-(1R)-menthyl chloroformate in dichloromethane.
-
Vortex the mixture for 1 minute and let it react at room temperature for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
-
Analysis:
-
Inject the derivatized standards and samples.
-
Identify the derivative of this compound based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) of characteristic ions for the analyte and the internal standard to construct a calibration curve of response ratio versus concentration.
-
Data Presentation: GC-MS Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for a GC-MS method for the quantification of derivatized this compound. Note: This data is illustrative and should be determined experimentally during method validation.
| Parameter | Result |
| Linearity | |
| Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (Recovery) | |
| Low QC | 98.2% |
| Medium QC | 101.5% |
| High QC | 99.1% |
| Precision (RSD%) | |
| Intraday (n=6) | < 5% |
| Interday (n=6) | < 7% |
Workflow Diagram: GC-MS Analysis
Application Notes and Protocols: 4-Methyl-1,2,3,4-tetrahydroisoquinoline in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] Current therapeutic strategies primarily focus on symptomatic relief, highlighting the urgent need for neuroprotective agents that can slow or halt the disease progression.[3][4] 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) and its parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), are endogenous compounds found in the human brain that have garnered interest for their potential neuroprotective properties.[5][6] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of 4-Me-THIQ in established in vitro and in vivo models of Parkinson's disease.
Mechanism of Action
The precise neuroprotective mechanism of 4-Me-THIQ is an active area of research. Evidence from studies on the closely related compound 1-MeTIQ suggests a multi-faceted mode of action that includes the attenuation of oxidative stress, inhibition of apoptosis, and potential modulation of key cell survival signaling pathways.[7] One of the primary mechanisms of neurotoxicity in Parkinson's disease models like those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or its active metabolite 1-methyl-4-phenylpyridinium (MPP+) is the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to apoptotic cell death.[8][9][10][11][12] It is hypothesized that 4-Me-THIQ may exert its protective effects by scavenging free radicals and activating pro-survival signaling cascades such as the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[13][14][15][16]
Data Presentation
The following tables summarize quantitative data from studies on 1-MeTIQ derivatives in a mouse model of MPTP-induced Parkinson's disease. This data provides a strong rationale for investigating 4-Me-THIQ in similar models.
Table 1: Effect of 1-MeTIQ Derivatives on MPTP-Induced Bradykinesia in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time to Turn (Pole Test, seconds) |
| Control | - | 10.2 ± 0.8 |
| MPTP | 30 x 4 | 25.6 ± 2.1 |
| 1-MeTIQ + MPTP | 50 | 15.3 ± 1.5# |
| 1-Me-N-propyl-TIQ + MPTP | 50 | 14.8 ± 1.2# |
| 1-Me-N-propargyl-TIQ + MPTP | 50 | 12.1 ± 1.0# |
| 1-Me-N-butynyl-TIQ + MPTP | 50 | 13.5 ± 1.1# |
| p < 0.01 vs. Control; #p < 0.01 vs. MPTP. Data adapted from a study on 1-MeTIQ derivatives.[5] |
Table 2: Effect of 1-MeTIQ Derivatives on Striatal Dopamine Levels in MPTP-Treated Mice
| Treatment Group | Striatal Dopamine (ng/mg tissue) |
| Control | 12.5 ± 1.1 |
| MPTP | 3.2 ± 0.5 |
| 1-MeTIQ + MPTP | 5.8 ± 0.7 |
| 1-Me-N-propyl-TIQ + MPTP | 6.1 ± 0.8 |
| 1-Me-N-propargyl-TIQ + MPTP | 10.9 ± 1.2# |
| 1-Me-N-butynyl-TIQ + MPTP | 7.3 ± 0.9 |
| p < 0.01 vs. Control; #p < 0.01 vs. MPTP. Data adapted from a study on 1-MeTIQ derivatives.[5] |
Table 3: Effect of 1-MeTIQ Derivatives on Dopamine Transporter (DAT) Expression in the Striatum of MPTP-Treated Mice
| Treatment Group | DAT Expression (% of Control) |
| Control | 100 |
| MPTP | 45.2 ± 5.1 |
| 1-MeTIQ + MPTP | 55.3 ± 6.2 |
| 1-Me-N-propyl-TIQ + MPTP | 58.1 ± 5.9 |
| 1-Me-N-propargyl-TIQ + MPTP | 88.9 ± 7.3# |
| 1-Me-N-butynyl-TIQ + MPTP | 85.4 ± 6.8# |
| p < 0.01 vs. Control; #p < 0.01 vs. MPTP. Data adapted from a study on 1-MeTIQ derivatives.[5][17] |
Experimental Protocols
In Vitro Model: MPP+-Induced Neurotoxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research due to its dopaminergic characteristics. MPP+, the active metabolite of MPTP, is a potent neurotoxin that selectively destroys dopaminergic neurons.
Protocol 1: Cell Culture and MPP+ Treatment
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for approximately 70-80% confluency at the time of treatment.
-
4-Me-THIQ Pre-treatment: The day after seeding, replace the medium with fresh medium containing the desired concentrations of 4-Me-THIQ. Incubate for a predetermined time (e.g., 2 hours).
-
MPP+ Intoxication: Following pre-treatment, add MPP+ to the culture medium at a final concentration known to induce significant cell death (e.g., 1 mM) and incubate for 24 hours.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][8]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Incubation: After the 24-hour MPP+ treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]
-
Staining: After the desired treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR and Apoptosis Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.[9]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model: MPTP-Induced Parkinsonism in Mice
The MPTP mouse model is a widely used in vivo model that recapitulates many of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons and motor deficits.
Protocol 5: MPTP Administration and Behavioral Testing
-
Animal Housing: House C57BL/6 mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MPTP Administration: Acclimate the mice for at least one week before the experiment. Administer MPTP hydrochloride (e.g., 30 mg/kg, i.p.) once daily for five consecutive days.
-
4-Me-THIQ Treatment: Administer 4-Me-THIQ at the desired dose (e.g., 50 mg/kg, i.p.) 30 minutes before each MPTP injection.
-
Behavioral Assessment (Pole Test): Seven days after the last MPTP injection, assess motor coordination and bradykinesia using the pole test. Place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm in height, 1 cm in diameter). Record the time it takes for the mouse to turn around and descend the pole.
Visualizations
Caption: Experimental workflow for in vitro evaluation of 4-Me-THIQ.
Caption: Proposed signaling pathways involved in 4-Me-THIQ neuroprotection.
Caption: Logical flow of 4-Me-THIQ's neuroprotective effects.
References
- 1. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Inhibitors Attenuate 1-Methyl-4-Phenylpyridinium Toxicity in Primary Cultures of Mesencephalic Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parkinsonism-preventing activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in C57BL mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3 activation in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NADPH oxidase mediates oxidative stress in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The neuroprotective effect of Rho-kinase Inhibition in 1-methyl-4-phenylpyridinium (MPP+)-induced cellular model of neu… [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Neuroprotective Effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ)
Introduction
Tetrahydroisoquinoline derivatives are a class of compounds that have garnered significant interest for their potential neuroprotective activities. Notably, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) has been shown to exhibit protective effects in various in vitro and in vivo models of neurodegeneration, particularly those relevant to Parkinson's disease. These effects are attributed to its antioxidant properties, ability to scavenge free radicals, and its capacity to inhibit glutamate-induced excitotoxicity. This document provides a detailed experimental framework to investigate whether 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) possesses similar neuroprotective capabilities.
The protocols outlined below describe a tiered approach, beginning with in vitro screening to assess cytotoxicity and neuroprotection in a human neuroblastoma cell line, followed by in vivo studies in a mouse model of Parkinson's disease to evaluate its efficacy in a more complex biological system.
In Vitro Experimental Protocols
Cell Culture and Differentiation
The human neuroblastoma cell line SH-SY5Y is a widely used model in neurotoxicity and neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype, exhibiting characteristics of dopaminergic neurons, which are particularly relevant for studying Parkinson's disease.
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask containing Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with 1X PBS, and detach the cells using 0.25% trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and plate for experiments or continued culture.
-
Differentiation: For differentiation, seed SH-SY5Y cells at a density of 1 x 10^5 cells/well in a 6-well plate. After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM all-trans-retinoic acid (ATRA). Continue incubation for 5-7 days, replacing the medium with fresh differentiation medium every 2-3 days.
In Vitro Neurotoxicity and Neuroprotection Assays
To assess the neuroprotective effects of 4-Me-THIQ, a neurotoxic insult is first established in the SH-SY5Y cell line. A common neurotoxin used to model Parkinson's disease in vitro is 6-hydroxydopamine (6-OHDA).
Protocol 2: MTT Assay for Cell Viability and Neuroprotection
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Neuroprotection: Pre-treat the cells with various concentrations of 4-Me-THIQ (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Toxicity Induction: After pre-treatment, add 6-OHDA to a final concentration of 100 µM to the wells (except for the vehicle control group) and incubate for another 24 hours.
-
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Protocol 2, steps 1 and 2).
-
LDH Assay:
-
After the 24-hour incubation with 6-OHDA, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control group (cells treated with lysis buffer represent 100% cytotoxicity).
Protocol 4: Western Blot Analysis for Apoptotic Markers
Western blotting can be used to assess the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic).
-
Protein Extraction:
-
Seed and treat differentiated SH-SY5Y cells in 6-well plates as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation: In Vitro Studies
Table 1: Effect of 4-Me-THIQ on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max) (LDH Assay) |
| Vehicle Control | - | 100 ± 5.2 | 0 ± 2.1 |
| 6-OHDA | 100 | 45 ± 4.8 | 58 ± 5.5 |
| 4-Me-THIQ + 6-OHDA | 1 | 52 ± 5.1 | 50 ± 4.9 |
| 4-Me-THIQ + 6-OHDA | 10 | 68 ± 6.3 | 35 ± 4.2 |
| 4-Me-THIQ + 6-OHDA | 50 | 85 ± 7.1 | 18 ± 3.6 |
| 4-Me-THIQ + 6-OHDA | 100 | 92 ± 6.8 | 10 ± 2.9 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Effect of 4-Me-THIQ on Apoptotic Markers in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Cleaved Caspase-3 (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 6-OHDA | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 4-Me-THIQ (50 µM) + 6-OHDA | 1.8 ± 0.3 | 2.1 ± 0.4 |
Data are presented as mean ± SEM from three independent experiments, normalized to the vehicle control.
In Vivo Experimental Protocol
MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
Protocol 5: MPTP-Induced Neurodegeneration and 4-Me-THIQ Treatment
-
Animals: Use male C57BL/6 mice (8-10 weeks old). House the animals under standard laboratory conditions with ad libitum access to food and water. All animal procedures should be approved by the institutional animal care and use committee.
-
Experimental Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: MPTP (30 mg/kg, intraperitoneal injection)
-
Group 3: 4-Me-THIQ (50 mg/kg, intraperitoneal injection) + MPTP
-
Group 4: 4-Me-THIQ (50 mg/kg, intraperitoneal injection) alone
-
-
Treatment Schedule:
-
Administer 4-Me-THIQ or saline once daily for 7 consecutive days.
-
From day 3 to day 7, administer MPTP or saline 30 minutes after the 4-Me-THIQ/saline injection.
-
-
Tissue Collection: One week after the final MPTP injection, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemistry or dissect the striatum for neurochemical analysis.
In Vivo Outcome Measures
Protocol 6: Immunohistochemistry for Tyrosine Hydroxylase (TH)
Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.
-
Tissue Processing: Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection. Section the brains on a cryostat at a thickness of 30 µm.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against TH overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit and visualize with 3,3'-diaminobenzidine (DAB).
-
-
Image Analysis: Capture images of the substantia nigra and striatum. Quantify the number of TH-positive neurons in the substantia nigra using stereological methods and measure the optical density of TH-positive fibers in the striatum.
Protocol 7: HPLC Analysis of Striatal Dopamine and Metabolites
High-performance liquid chromatography (HPLC) with electrochemical detection can be used to quantify the levels of dopamine and its metabolites, DOPAC and HVA, in the striatum.[1][2][3][4][5]
-
Sample Preparation: Dissect the striata on ice and homogenize them in a perchloric acid solution. Centrifuge the homogenates and filter the supernatants.
-
HPLC Analysis: Inject the samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Data Analysis: Calculate the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.
Data Presentation: In Vivo Studies
Table 3: Effect of 4-Me-THIQ on MPTP-Induced Dopaminergic Neuron Loss and Striatal Dopamine Depletion
| Treatment Group | TH+ Neurons in Substantia Nigra (% of Control) | Striatal TH Fiber Density (% of Control) | Striatal Dopamine (ng/mg tissue) |
| Vehicle Control | 100 ± 8.5 | 100 ± 7.9 | 15.2 ± 1.8 |
| MPTP | 48 ± 6.2 | 42 ± 5.5 | 6.8 ± 0.9 |
| 4-Me-THIQ + MPTP | 75 ± 7.1 | 70 ± 6.8 | 11.5 ± 1.3 |
| 4-Me-THIQ Alone | 98 ± 8.1 | 97 ± 7.5 | 14.9 ± 1.6 |
Data are presented as mean ± SEM (n=8-10 mice per group).
Proposed Signaling Pathways and Experimental Workflows
Based on the known mechanisms of the related compound 1-Me-THIQ, the following signaling pathways and experimental workflows are proposed for investigating the neuroprotective effects of 4-Me-THIQ.
Diagram 1: Proposed Neuroprotective Signaling Pathway of 4-Me-THIQ
Caption: Proposed neuroprotective mechanism of 4-Me-THIQ.
Diagram 2: In Vitro Experimental Workflow
Caption: Workflow for in vitro neuroprotection assays.
Diagram 3: In Vivo Experimental Workflow
References
- 1. HPLC Determination of Dopamine and Its Metabolites in Mice [bio-protocol.org]
- 2. Striatal dopamine measurement through HPLC [protocols.io]
- 3. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Dopamine [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of 4-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives for Antidepressant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives and detail the protocols for evaluating their potential as antidepressant agents. This document includes synthetic strategies, experimental procedures for behavioral pharmacology, and a summary of relevant biological data.
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives have emerged as a promising class of compounds in the search for novel antidepressant therapies. Endogenous to the mammalian brain, these amines have demonstrated significant antidepressant-like effects in various preclinical models.[1][2] Their mechanism of action is believed to involve the modulation of monoaminergic systems, including noradrenaline (NA) and serotonin (5-HT), which are key neurotransmitters implicated in the pathophysiology of depression.[3][4] Specifically, derivatives such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown potent antidepressant-like activity, comparable to established antidepressant drugs like imipramine.[4] This document outlines the synthetic approaches to generate 4-methyl-THIQ derivatives and the standard protocols to assess their antidepressant efficacy.
Synthesis of this compound Derivatives
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods allow for the construction of the heterocyclic scaffold from readily available starting materials.
General Synthetic Workflow
Caption: General synthetic routes to 4-Methyl-THIQ derivatives.
Experimental Protocol: Pictet-Spengler Reaction (General)
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[3][5]
-
Reaction Setup: To a solution of the appropriate β-arylethylamine in a suitable solvent (e.g., toluene, dichloromethane), add the corresponding aldehyde or ketone.
-
Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the desired tetrahydroisoquinoline derivative.
Note: The specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific substrates used.
Experimental Protocol: Bischler-Napieralski Reaction (General)
The Bischler-Napieralski reaction involves the cyclization of an N-acyl-β-arylethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[5][6]
-
Acylation: React the chosen β-arylethylamine with an appropriate acyl chloride or anhydride to form the N-acyl-β-arylethylamine intermediate.
-
Cyclization: Treat the N-acyl intermediate with a dehydrating agent (e.g., phosphorus oxychloride, polyphosphoric acid) and heat to induce cyclization to the corresponding 3,4-dihydroisoquinoline.
-
Reduction: Reduce the resulting 3,4-dihydroisoquinoline using a suitable reducing agent (e.g., sodium borohydride) to obtain the 1,2,3,4-tetrahydroisoquinoline.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
Note: Specific reaction conditions should be optimized for each derivative.
Data Presentation: Synthesis and Biological Activity
| Compound | Synthesis Method | Yield (%) | Purity (%) | Antidepressant Activity Data | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Not specified in detail | N/A | >98% | FST (mice): Significant decrease in immobility time at 10, 25, and 50 mg/kg. | [4] |
| TST (mice): Significant decrease in immobility time at 10, 25, and 50 mg/kg. | [4] | ||||
| Imipramine (Reference) | N/A | N/A | N/A | FST (mice): Significant decrease in immobility time at 15 and 30 mg/kg. | [4] |
| TST (mice): Significant decrease in immobility time at 15 and 30 mg/kg. | [4] |
N/A: Not available in the cited literature.
Experimental Protocols: Antidepressant Screening
The following are detailed protocols for widely accepted behavioral models used to screen for antidepressant activity.
Experimental Workflow for Antidepressant Screening
Caption: Workflow for in vivo antidepressant screening.
Protocol: Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral test to assess antidepressant efficacy.[4]
-
Apparatus: A transparent plastic cylinder (20 cm in diameter, 40 cm in height) filled with water (25 ± 1 °C) to a depth of 15 cm.
-
Procedure:
-
Individually place each mouse into the cylinder for a 6-minute session.
-
The session is recorded by a video camera mounted above the cylinder.
-
After the 6-minute test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Scoring: An observer, blind to the treatment, scores the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
Protocol: Tail Suspension Test (TST) in Mice
The Tail Suspension Test is another common behavioral despair model for screening antidepressant drugs.[4]
-
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
Individually suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip of the tail.
-
The suspension period is 6 minutes.
-
The entire session is video-recorded.
-
-
Scoring: A trained observer, blind to the treatment conditions, measures the total duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
Implicated Signaling Pathways in Antidepressant Action
While the direct effects of this compound derivatives on specific signaling pathways require further investigation, several key pathways are known to be involved in the pathophysiology of depression and the mechanism of action of various antidepressants.
Caption: Key signaling pathways in antidepressant action.
-
Monoamine Systems: As indicated by studies on 1MeTIQ, the activation of noradrenergic and serotonergic systems is a primary mechanism.[4]
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Many antidepressants have been shown to increase BDNF levels.
-
mTOR (mammalian Target of Rapamycin) Signaling: This pathway is a key regulator of cell growth, proliferation, and survival, and has been implicated in the rapid antidepressant effects of certain drugs.
-
Wnt/β-catenin Signaling: This pathway is involved in neurodevelopment and adult neurogenesis, and its dysregulation has been linked to depression.
Further research is necessary to elucidate the specific interactions of this compound derivatives with these and other signaling cascades to fully understand their antidepressant potential.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Wnt/β‐catenin signaling in brain development and mental disorders: keeping TCF7L2 in mind - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) Cytotoxicity
Introduction
4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds that has garnered interest in neuroscience and toxicology due to their structural similarity to endogenous neurochemicals and potential role in neurodegenerative diseases.[1][2] Evaluating the cytotoxic effects of 4-Me-THIQ is crucial for understanding its potential risks and mechanisms of action. These application notes provide detailed protocols for a panel of cell-based assays to assess the cytotoxicity of 4-Me-THIQ, focusing on cell viability, membrane integrity, and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described assays. These tables are for illustrative purposes to guide researchers in presenting their findings.
Table 1: Effect of 4-Me-THIQ on Cell Viability (MTT Assay)
| 4-Me-THIQ Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 92 ± 4.8 |
| 50 | 75 ± 6.1 |
| 100 | 51 ± 5.5 |
| 200 | 28 ± 4.2 |
| 500 | 12 ± 3.1 |
Table 2: Effect of 4-Me-THIQ on Cell Membrane Integrity (LDH Assay)
| 4-Me-THIQ Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 10 | 8 ± 1.5 |
| 50 | 22 ± 2.8 |
| 100 | 45 ± 4.1 |
| 200 | 78 ± 5.9 |
| 500 | 91 ± 6.3 |
Table 3: Effect of 4-Me-THIQ on Apoptosis (Caspase-3 Activity Assay)
| 4-Me-THIQ Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 |
| 50 | 2.5 ± 0.4 |
| 100 | 4.8 ± 0.6 |
| 200 | 8.2 ± 0.9 |
| 500 | 10.5 ± 1.2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A relevant neuronal cell line, such as SH-SY5Y or Neuro-2a, is recommended.[3]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Seed cells in 96-well plates at a suitable density. After 24 hours, treat the cells with various concentrations of 4-Me-THIQ or vehicle control (e.g., DMSO).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.[4][5] The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
After the desired incubation period with 4-Me-THIQ, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4][7] A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]
-
Protocol:
-
Following treatment with 4-Me-THIQ, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).[8]
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[11][12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100
-
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13][14]
-
Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[15][16] Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.[15]
-
Protocol (Colorimetric):
-
After treatment with 4-Me-THIQ, lyse the cells using a supplied lysis buffer.
-
Centrifuge the cell lysates at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatants to a new 96-well plate.
-
Add the reaction buffer containing the DEVD-pNA substrate to each well.[14]
-
Measure the absorbance at 405 nm using a microplate reader.[15][17]
-
The fold increase in caspase-3 activity is calculated by comparing the absorbance of the treated samples to the untreated control.
-
Visualization of Pathways and Workflows
References
- 1. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. mpbio.com [mpbio.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Improving the yield of the Pictet-Spengler synthesis of 4-methyl-THIQ
Technical Support Center: Pictet-Spengler Synthesis of 4-Methyl-THIQ
Welcome to the technical support center for the Pictet-Spengler synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline (4-methyl-THIQ) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general principles of the Pictet-Spengler reaction for synthesizing 4-methyl-THIQ?
The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][2] In the synthesis of 4-methyl-THIQ, a phenethylamine derivative reacts with a methyl-substituted carbonyl compound. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to yield the final product.[1][3]
Q2: What are the critical reaction parameters that influence the yield of 4-methyl-THIQ?
Several factors can significantly impact the yield of the Pictet-Spengler synthesis:
-
Catalyst: The choice and concentration of the acid catalyst are crucial. While strong acids have been traditionally used, milder conditions with phosphate buffers have proven effective, especially for less reactive ketone substrates.[4][5]
-
Temperature: Reaction temperature can affect the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of side products.[6]
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Methanol is commonly used as a co-solvent.[4]
-
Reactant Stoichiometry: The ratio of the β-arylethylamine to the carbonyl compound can be optimized to drive the reaction towards completion and maximize yield.[4]
Q3: What are some common side reactions, and how can they be minimized?
A common side reaction is the formation of isomers (iso-THIQs).[7] The presence of unprotected hydroxyl groups on the phenethylamine ring can also lead to undesired side products.[4] To minimize these, consider the following:
-
Protecting Groups: If your β-arylethylamine contains reactive functional groups, such as phenols, consider using appropriate protecting groups.
-
Reaction Conditions: Optimization of reaction conditions (temperature, catalyst) can help favor the desired product and minimize the formation of byproducts.
Q4: What are the recommended purification methods for 4-methyl-THIQ?
The purification of 4-methyl-THIQ can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Acid-Base Extraction: This is a useful method for separating the basic THIQ product from non-basic impurities.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is an effective purification technique.[4][8]
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Pictet-Spengler synthesis of 4-methyl-THIQ.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Verify the concentration and pH of the acid catalyst or buffer. For phosphate buffers, ensure the pH is optimal (e.g., pH 9).[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. A common starting point is 70°C.[4] Monitor for the formation of side products at higher temperatures. |
| Insufficient Carbonyl Compound | Increase the molar equivalents of the ketone or aldehyde relative to the β-arylethylamine.[4] |
| Poorly Activated Aromatic Ring | For β-arylethylamines with electron-withdrawing groups, a stronger acid catalyst may be required to facilitate the cyclization step.[5] |
| Inappropriate Solvent | Ensure the reactants are soluble in the chosen solvent system. A mixture of methanol and an aqueous buffer is often effective.[4] |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Isomer Formation | Analyze the product mixture by HPLC or NMR to identify the isomers.[7] Adjusting the reaction temperature or catalyst may alter the product ratio. |
| Side Reactions from Unprotected Functional Groups | If the β-arylethylamine has reactive groups (e.g., phenols), protect them before the Pictet-Spengler reaction.[4] |
| Degradation of Starting Material or Product | Monitor the reaction progress over time to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil | If crystallization is not possible, try purification by column chromatography or preparative HPLC. |
| Emulsion during Acid-Base Extraction | Add a small amount of a saturated salt solution (brine) to help break the emulsion. |
| Co-elution of Impurities in Chromatography | Try a different solvent system or a different stationary phase for chromatographic purification. |
Data Presentation
Table 1: Effect of Reaction Conditions on Pictet-Spengler Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | HCl (2 equiv) | CH3CN | 50 | 2 | 26 | [6] |
| 2 | HCl (2 equiv) | CH3CN | 50 | 24 | 78 | [6] |
| 3 | TsOH | Toluene | 80 | 24 | <5 | [6] |
| 4 | KPi (0.3 M, pH 9) | Methanol/Water | 70 | 18 | 97 | [4] |
Table 2: Yield of THIQ Derivatives with Various Ketones under Phosphate Catalysis
| Entry | Ketone | Yield (%) | Reference |
| 1 | 3-Methylcyclohexanone | 70 | [4] |
| 2 | 4-Methylcyclohexanone | 80 | [4] |
| 3 | Cyclobutanone | 97 | [4] |
| 4 | Cyclopentanone | 95 | [4] |
| 5 | Phenylacetone | low | [4] |
Experimental Protocols
Protocol 1: General Procedure for Phosphate-Catalyzed Pictet-Spengler Synthesis of 1,1'-Disubstituted THIQs
This protocol is adapted from a published procedure for the synthesis of THIQ derivatives using a phosphate buffer.[4]
Materials:
-
Dopamine hydrochloride (or other suitable β-arylethylamine)
-
Sodium ascorbate
-
Potassium phosphate (KPi) buffer (0.3 M, pH 9)
-
Methanol
-
Ketone (e.g., 4-methylcyclohexanone)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the β-arylethylamine hydrochloride (e.g., 19 mg, 0.10 mmol) and sodium ascorbate (20 mg, 0.10 mmol) in KPi buffer (1 mL) and methanol (0.55 mL), add the ketone (e.g., 0.45 mL, 5.0 mmol).
-
Seal the reaction vessel and shake at 70°C for 18 hours.
-
Monitor the reaction progress by analytical HPLC or TLC.
-
Upon completion, dilute the reaction mixture with water (25 mL).
-
Wash the aqueous layer with ethyl acetate (3 x 20 mL) to remove unreacted ketone.
-
Evaporate the residual ethyl acetate from the aqueous layer in vacuo.
-
The product can be purified directly from the aqueous solution using preparative HPLC or by acid-base extraction.
Visualizations
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Experimental Workflow for 4-Methyl-THIQ Synthesis.
Caption: Troubleshooting Logic for Pictet-Spengler Synthesis.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. via.library.depaul.edu [via.library.depaul.edu]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines
Welcome to the technical support center for the N-alkylation of tetrahydroisoquinolines (THIQs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of tetrahydroisoquinolines?
A1: The primary methods for N-alkylation of THIQs include:
-
Reductive Amination: This involves the reaction of the secondary amine of the THIQ core with an aldehyde or ketone in the presence of a reducing agent.
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction uses an alkyl halide (or sulfonate) as the electrophile, typically in the presence of a base.
-
Catalytic Methods: Various catalytic systems have been developed to promote N-alkylation under milder conditions. These include methods utilizing boronic acids and iridium catalysts.[1]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol, although it can sometimes lead to O-alkylation as a side product in related systems.[2][3]
Q2: My N-alkylation reaction with an alkyl bromide is not going to completion and I have a low yield. What are the potential causes and solutions?
A2: Low conversion and yield in N-alkylation with alkyl bromides are common issues. Here are several factors to consider and troubleshoot:
-
Inadequate Base: The choice and solubility of the base are critical. If the base is not strong enough or is insoluble in the reaction solvent, the deprotonation of the THIQ nitrogen will be inefficient.
-
Troubleshooting: Consider switching to a stronger or more soluble base. For instance, if potassium carbonate (K₂CO₃) in acetone shows poor results due to low solubility, you might try cesium carbonate (Cs₂CO₃) or using a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility.[4]
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.
-
Troubleshooting: Polar aprotic solvents like DMF, DMSO, or ACN are generally preferred for SN2 reactions. If solubility of the starting material is an issue, consider a solvent in which all components are fully dissolved at the reaction temperature.[2][4] Be cautious when heating DMF in the presence of a base, as it can decompose.[4]
-
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.
-
Troubleshooting: Gradually increase the reaction temperature. The use of a microwave reactor can sometimes accelerate the reaction and improve yields.[4]
-
-
Leaving Group Reactivity: While bromides are common, for less reactive systems, switching to a better leaving group might be necessary.
-
Troubleshooting: Consider using an alkyl iodide, which is a better leaving group than a bromide. You can also add a catalytic amount of potassium iodide (KI) to the reaction with an alkyl bromide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[4]
-
-
Steric Hindrance: If either the THIQ or the alkyl halide is sterically hindered, the reaction rate will be significantly slower.
-
Troubleshooting: This may require more forcing conditions (higher temperature, longer reaction time) or a different synthetic approach altogether, such as reductive amination.
-
Q3: I am observing O-alkylation as a side product. How can I improve the selectivity for N-alkylation?
A3: O-alkylation can be a competing reaction, particularly if the THIQ substrate has a phenolic hydroxyl group. The selectivity between N- and O-alkylation is influenced by several factors.[5]
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen in a THIQ is a softer nucleophile than the oxygen of a phenol. Alkyl halides are relatively soft electrophiles, which generally favor N-alkylation. However, reaction conditions can alter this preference.
-
Counter-ion and Solvent: The choice of base and solvent can influence the nucleophilicity of the nitrogen and oxygen atoms. In some systems, using an alkali salt of the substrate in DMF favors N-alkylation, while a silver salt in a non-polar solvent like benzene can favor O-alkylation.[5]
-
Protecting Groups: If O-alkylation is a persistent issue, consider protecting the hydroxyl group before performing the N-alkylation, followed by deprotection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or reagents. 2. Insufficient reaction temperature or time. 3. Poor solubility of starting materials or reagents.[4] 4. Inappropriate choice of base or solvent. | 1. Verify the quality and activity of catalysts and reagents. 2. Systematically increase the reaction temperature and monitor the reaction progress over a longer period. 3. Switch to a solvent that provides better solubility for all reaction components (e.g., from acetone to ACN or DMF).[4] 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents (e.g., THF, DMF, MeCN). |
| Formation of Undesired Byproducts (e.g., over-alkylation, elimination) | 1. Reaction temperature is too high. 2. Excess of alkylating agent. 3. Strong base promoting elimination. | 1. Lower the reaction temperature. 2. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent. 3. Use a milder, non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Reductive Amination Yields Are Low | 1. Inefficient iminium ion formation. 2. Inactive or unsuitable reducing agent. 3. Aldehyde/ketone is unstable under reaction conditions. | 1. For acid-catalyzed iminium formation, ensure appropriate pH. Molecular sieves can be added to remove water and drive the equilibrium.[6] 2. Common reducing agents include NaBH(OAc)₃, NaBH₄, or NaCNBH₃. Their reactivity and selectivity vary, so screening may be necessary. For some protocols, Hantzsch ester is used.[1] 3. Check the stability of the carbonyl compound. If it is prone to self-condensation or decomposition, a different synthetic route may be needed. |
| Difficulty in Product Purification | 1. Unreacted starting material remaining.[4] 2. Formation of closely related byproducts. 3. Issues with work-up, leading to emulsions or product loss. | 1. Optimize the reaction to drive it to completion (see "Low or No Product Formation"). 2. Adjust reaction conditions to improve selectivity. Consider column chromatography with a different solvent system or recrystallization. 3. Modify the aqueous work-up procedure, for example, by adjusting the pH or using brine to break emulsions. |
Experimental Protocols & Data
General Protocol for N-Alkylation with Alkyl Halide
A solution of the tetrahydroisoquinoline (1.0 equiv.) in a suitable solvent (e.g., DMF or ACN) is treated with a base (e.g., K₂CO₃, 2.0-3.0 equiv.). The alkyl halide (1.1-1.5 equiv.) is then added, and the mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) until the reaction is complete as monitored by TLC or LC-MS. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Reductive Alkylation using a Boronic Acid Catalyst
In a representative procedure, a mixture of the quinoline (if starting from the aromatic precursor), an aldehyde (1.2 equiv.), Hantzsch ester (1.5 equiv.), and a boronic acid catalyst (e.g., 10 mol%) are stirred in a solvent like 1,2-dichloroethane (DCE) at a specific temperature (e.g., 60 °C) for a set time (e.g., 12 hours).[1] The reaction progress is monitored, and upon completion, the product is isolated and purified.
Comparison of Reaction Conditions for N-Alkylation
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Reductive Alkylation | Arylboronic Acid / Hantzsch Ester | DCE | 60 °C | 72-93% | [1] |
| Direct C-H Functionalization | DDQ (oxidant) | DCM | Room Temp | 55-98% | [6] |
| Classical N-Alkylation | Alkyl Bromide / K₂CO₃ | DMF | 80 °C | Varies | [4][5] |
| Mitsunobu Reaction | DIAD / PPh₃ / Alcohol | THF | 0 °C to RT | Varies | [2][3] |
Yields are highly substrate-dependent.
Visualized Workflows
General Workflow for Troubleshooting N-Alkylation Reactions
Caption: A flowchart for troubleshooting common issues in N-alkylation reactions.
Reductive Amination vs. Direct Alkylation Pathways
Caption: Comparison of Reductive Amination and Direct Alkylation pathways for N-alkylation of THIQs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst selection for asymmetric Pictet-Spengler reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for asymmetric Pictet-Spengler reactions.
Troubleshooting Guides
This section addresses common issues encountered during the asymmetric Pictet-Spengler reaction, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
Low or no yield of the desired tetrahydro-β-carboline or tetrahydroisoquinoline product is a frequent challenge. The following steps can help diagnose and solve the problem.
-
Is the catalyst active? Catalyst decomposition or inhibition can lead to poor or no conversion.[1]
-
Verify Catalyst Integrity: Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Check for Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons. Purification of substrates and solvents is crucial.[2]
-
Increase Catalyst Loading: As a test, a higher catalyst loading can help determine if catalyst activity is the limiting factor.
-
-
Are the reaction conditions optimal? The Pictet-Spengler reaction is sensitive to various parameters.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. A solvent screen is often beneficial.
-
Temperature: While some reactions proceed at room temperature, others may require heating or cooling to achieve optimal results.[3][4] High temperatures can sometimes lead to side reactions or catalyst decomposition.[4]
-
Reaction Time: Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction time and to check if the reaction has stalled.
-
-
Is the substrate suitable? The electronic and steric properties of both the β-arylethylamine and the aldehyde/ketone can affect reactivity.
-
Substrate Electronics: Electron-rich aromatic rings on the β-arylethylamine generally lead to higher yields.[5][6] Conversely, electron-withdrawing groups can decrease nucleophilicity and hinder the reaction.
-
Protecting Groups: The choice of protecting group on the amine is critical. Some protecting groups can enhance reactivity and selectivity.[7]
-
Logical Troubleshooting Flow for Low Yield
References
- 1. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative study of the neuroprotective effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and MPTP.
A comprehensive guide for researchers and drug development professionals on the opposing neurobiological effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) and the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
This guide provides a detailed comparison of the neuroprotective agent 4-Me-THIQ and the potent neurotoxin MPTP, widely used to model Parkinson's disease in preclinical studies. We present a synthesis of experimental data on their respective impacts on neuronal survival, dopamine levels, and motor function, alongside detailed experimental protocols and an exploration of the underlying signaling pathways.
Overview of Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a proneurotoxin that, upon entering the brain, is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺)[1][2][3]. MPP⁺ is selectively taken up by dopaminergic neurons through the dopamine transporter (DAT), where it inhibits complex I of the mitochondrial electron transport chain[1][2]. This inhibition leads to ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, the death of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking the pathological hallmarks of Parkinson's disease[4][5].
This compound (4-Me-THIQ) , also known as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous amine that has demonstrated significant neuroprotective properties[6][7]. Studies have shown its ability to counteract the neurotoxic effects of compounds like MPTP, suggesting its potential as a therapeutic agent for neurodegenerative diseases[6][8]. Its mechanisms of action are believed to involve the scavenging of free radicals, inhibition of monoamine oxidase (MAO), and modulation of glutamatergic neurotransmission[6][7].
Comparative Efficacy: Neuroprotection vs. Neurotoxicity
The following tables summarize the quantitative effects of MPTP on neurochemical and behavioral parameters and the neuroprotective effects observed with 4-Me-THIQ administration in MPTP-induced animal models of Parkinson's disease.
Table 1: Effect of MPTP on Striatal Dopamine and Metabolites
| Treatment Group | Striatal Dopamine (DA) (% of Control) | Striatal DOPAC (% of Control) | Striatal HVA (% of Control) | Reference |
| Control | 100% | 100% | 100% | [9][10] |
| MPTP (acute regimen) | ~10-40% | ~10-40% | ~20-50% | [5][9] |
| MPTP (sub-acute regimen) | ~50-60% | Not consistently reported | Not consistently reported | [5][9] |
Note: The exact percentage of depletion can vary depending on the specific MPTP administration protocol (dose, frequency, duration) and the mouse strain used.[4][10]
Table 2: Neuroprotective Effects of 4-Me-THIQ Derivatives on MPTP-Induced Dopamine Depletion
| Treatment Group | Striatal Dopamine Content (% of Control) | Reference |
| Control | 100% | [11] |
| MPTP | Significantly reduced | [11] |
| MPTP + 1-Me-N-propargyl-TIQ | Significantly higher than MPTP group | [11] |
Note: This study used a derivative of 4-Me-THIQ. Data for the parent compound 4-Me-THIQ in a direct quantitative comparison with MPTP on dopamine levels was not available in a single study.
Table 3: Effect of MPTP and 4-Me-THIQ on Nigral Dopaminergic Neurons
| Treatment Group | Tyrosine Hydroxylase (TH)-Positive Cells in SNpc (% of Control) | Reference |
| Control | 100% | [12] |
| MPTP (acute regimen) | ~30-50% | [12] |
| MPTP + 1-Me-N-propargyl-TIQ | Significantly higher than MPTP group | [11] |
Note: As with dopamine levels, this data is for a derivative of 4-Me-THIQ.
Table 4: Behavioral Outcomes in the Rotarod Test
| Treatment Group | Time on Rotarod (seconds) | Reference |
| Control | Baseline performance | [6] |
| MPTP | Significantly reduced time on rod | [6][13] |
| MPTP + 4-Me-THIQ derivatives | Significantly improved performance compared to MPTP group | [11] |
Note: The rotarod test assesses motor coordination and balance. A shorter time on the rod indicates motor impairment.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
A commonly used protocol to induce a robust and reproducible dopaminergic lesion is the sub-acute MPTP regimen[9][14]:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used due to their high sensitivity to MPTP[13].
-
MPTP Solution Preparation: MPTP hydrochloride is dissolved in sterile, pyrogen-free 0.9% saline to a final concentration for injection.
-
Administration: Mice receive one intraperitoneal (i.p.) injection of MPTP (e.g., 20-30 mg/kg) daily for five consecutive days[5][9]. The exact dose may need to be optimized depending on the specific laboratory conditions and mouse strain.
-
Post-Injection Monitoring: Animals should be closely monitored for any signs of distress. Body weight should be recorded daily.
-
Tissue Collection and Analysis: Seven to twenty-one days after the last MPTP injection, animals are euthanized, and brain tissue is collected for neurochemical (e.g., HPLC analysis of striatal dopamine) and immunohistochemical (e.g., TH staining of the substantia nigra) analysis[9][10][12]. Behavioral testing is typically performed prior to euthanasia.
4-Me-THIQ Neuroprotection Protocol
To assess the neuroprotective effects of 4-Me-THIQ, the following protocol can be implemented in conjunction with the MPTP model:
-
4-Me-THIQ Solution Preparation: 4-Me-THIQ is dissolved in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent).
-
Administration: 4-Me-THIQ is typically administered intraperitoneally. The treatment can be given as a pre-treatment (before MPTP administration), co-treatment (concurrently with MPTP), or post-treatment (after MPTP administration) to investigate its protective, concurrent, or restorative effects, respectively. A typical pre-treatment regimen might involve daily injections of 4-Me-THIQ for a period before starting the MPTP protocol and continuing throughout the MPTP administration period.
-
Control Groups: Appropriate control groups should be included: a vehicle-treated control group, an MPTP-only group, and a 4-Me-THIQ-only group to assess any independent effects of the compound.
-
Analysis: The same neurochemical, immunohistochemical, and behavioral analyses as described for the MPTP model are performed to compare the outcomes between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The opposing effects of MPTP and 4-Me-THIQ on neuronal survival are mediated by distinct signaling pathways.
MPTP-Induced Neurotoxic Cascade
MPTP exerts its toxicity through a well-defined cascade of events initiated by its conversion to MPP⁺.
Caption: MPTP is converted to MPP⁺, which inhibits mitochondrial complex I in dopaminergic neurons, leading to cell death.
Proposed Neuroprotective Mechanisms of 4-Me-THIQ
The neuroprotective effects of 4-Me-THIQ are likely multifactorial, involving the modulation of several key signaling pathways that promote cell survival and combat oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral, biochemical, and molecular characterization of MPTP/p-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. modelorg.com [modelorg.com]
- 9. Difference in recovery patterns of striatal dopamine content, tyrosine hydroxylase activity and total biopterin content after 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administration: a comparison of young and older mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 11. Comparative analysis of dose-dependent neurotoxic response to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in C57BL/6 N mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Antioxidant Properties of 4-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro validation of the antioxidant properties of 4-Methyl-1,2,3,4-tetrahydroisoquinoline. Its performance is compared with established antioxidant agents, supported by available experimental data from the scientific literature. Detailed experimental protocols and conceptual diagrams are included to provide a comprehensive framework for evaluation.
Executive Summary
In vitro antioxidant assays are fundamental in the initial screening of compounds for potential therapeutic applications related to oxidative stress. This guide focuses on this compound, a simple derivative of the tetrahydroisoquinoline (THIQ) scaffold. Literature analysis reveals that while complex THIQ derivatives, particularly those containing phenolic moieties, can exhibit significant antioxidant effects, simpler, non-phenolic analogs often lack direct radical-scavenging capabilities.
Notably, direct experimental data for the antioxidant activity of this compound is not prominently available in published literature. However, studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline, and the closely related isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline, have reported a lack of significant antioxidant capacity in standard chemical assays[1][2][3][4]. This suggests that the 4-Methyl-THIQ variant is also unlikely to be a potent primary antioxidant.
This guide will compare the reported activity of the parent THIQ structure against well-established standard antioxidants: Ascorbic Acid (Vitamin C), Quercetin, and Trolox.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for the parent 1,2,3,4-tetrahydroisoquinoline and standard antioxidant compounds from the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. A lower IC50 value indicates higher antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline | DPPH | No Activity Observed | [1][2] |
| Ascorbic Acid | DPPH | 0.62 | [1] |
| Quercetin | DPPH | 4.6 - 19.3 | [1][5] |
| Trolox | DPPH | ~3.8 µg/mL | [6] |
Note: Data for this compound is extrapolated based on the inactivity of its parent compound.
Mandatory Visualization
Cellular Antioxidant Response Pathway
The Keap1-Nrf2 signaling pathway is a primary regulator of the endogenous antioxidant response. Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, inducing the expression of antioxidant enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of (R)- and (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers
Notice: Due to a lack of available scientific literature on the (R)- and (S)-enantiomers of 4-Methyl-1,2,3,4-tetrahydroisoquinoline, this guide provides a comparative analysis of the closely related and extensively studied (R)- and (S)-enantiomers of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). The findings on 1MeTIQ enantiomers offer valuable insights into the potential stereoselective activities of substituted tetrahydroisoquinolines.
The enantiomers of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the mammalian brain, exhibit distinct pharmacological profiles, particularly in their interaction with dopaminergic systems and their neuroprotective capabilities. This comparison guide synthesizes experimental data to objectively evaluate the efficacy of the (R)- and (S)-enantiomers of 1MeTIQ.
Data Presentation: Quantitative Comparison of (R)- and (S)-1MeTIQ
The following tables summarize the key quantitative and qualitative differences in the biological activities of the (R)- and (S)-enantiomers of 1MeTIQ based on available experimental data.
Table 1: Comparative Effects on Dopamine Metabolism and Neurotransmission
| Parameter | (R)-1MeTIQ | (S)-1MeTIQ | Key Findings |
| MAO-Dependent Dopamine Oxidation | No significant inhibition | Strong inhibitor | The (S)-enantiomer is a potent inhibitor of monoamine oxidase (MAO), leading to a decrease in the dopamine metabolite DOPAC.[1] |
| COMT-Dependent Dopamine O-Methylation | Potentiates (to a lesser extent) | Potentiates | Both enantiomers enhance the activity of catechol-O-methyltransferase (COMT), shifting dopamine metabolism towards the formation of 3-methoxytyramine (3-MT).[1] |
| Extracellular Dopamine Levels in Striatum | Significant increase | Significant increase | Both enantiomers elevate the concentration of dopamine in the extraneuronal space, with the effect of (R)-1MeTIQ being slightly less pronounced.[1] |
| NMDA Receptor Antagonism | Contributes to neuroprotection | Not explicitly stated | The racemate of 1MeTIQ exhibits neuroprotective effects through NMDA receptor antagonism, suggesting a role for one or both enantiomers in this mechanism.[2] |
Table 2: Comparative Behavioral and Neuroprotective Effects
| Effect | (R)-1MeTIQ | (S)-1MeTIQ | Key Findings |
| Locomotor Activity | Biphasic effect (slight decrease followed by an increase) | Biphasic effect (slight decrease followed by an increase) | Both enantiomers demonstrate similar biphasic effects on locomotor activity in rats.[1] |
| Neuroprotection against TIQ-induced parkinsonism | Strong protection | Weaker protection | (R)-1MeTIQ is more effective at preventing the loss of tyrosine hydroxylase-positive neurons and the reduction in striatal dopamine levels induced by the neurotoxin 1,2,3,4-tetrahydroisoquinoline (TIQ).[3] |
| Induction of Bradykinesia | No induction | Induces moderate bradykinesia | Unlike the (R)-enantiomer, (S)-1MeTIQ on its own can induce a moderate slowing of movement.[3] |
Experimental Protocols
In Vivo Microdialysis for Dopamine Release in the Rat Striatum
This protocol is a representative method for assessing the in vivo effects of 1MeTIQ enantiomers on dopamine release.
Objective: To measure the extracellular concentrations of dopamine and its metabolites in the striatum of freely moving rats following the administration of (R)- or (S)-1MeTIQ.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (4-mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 140 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1 mM MgCl₂, 0.3 mM NaH₂PO₄, 1.7 mM Na₂HPO₄ (pH 7.4)
-
(R)-1MeTIQ and (S)-1MeTIQ solutions
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow for a 14-day recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate of 1.5 µl/min using a microinfusion pump.
-
Baseline Collection: Allow a 3-hour wash-out period for tissue equilibration. Collect baseline dialysate samples at 20-minute intervals.
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of the (R)- or (S)-enantiomer of 1MeTIQ (e.g., 50 mg/kg).
-
Sample Collection: Continue to collect dialysate samples in 20-minute intervals for at least 180 minutes post-injection.
-
Analysis: Analyze the dialysate samples for dopamine, DOPAC, and 3-MT concentrations using HPLC with electrochemical detection.
Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a method to evaluate the neuroprotective effects of 1MeTIQ enantiomers against a neurotoxin in a human neuroblastoma cell line.
Objective: To determine the ability of (R)- and (S)-1MeTIQ to protect SH-SY5Y cells from neurotoxin-induced cell death.
Materials:
-
Human SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP⁺)
-
(R)-1MeTIQ and (S)-1MeTIQ solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density that allows for approximately 70% confluency after 24 hours.
-
Pre-treatment: Pre-incubate the cells with various concentrations of (R)- or (S)-1MeTIQ for a specified period (e.g., 1 hour).
-
Neurotoxin Exposure: Introduce the neurotoxin (e.g., MPP⁺ at a final concentration of 1000 µM) to the wells containing the pre-treated cells. Include control wells with no treatment, neurotoxin only, and 1MeTIQ enantiomer only.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis: Express cell viability as a percentage of the control group and compare the protective effects of the (R)- and (S)-enantiomers.
Mandatory Visualizations
Caption: Dopamine metabolism pathway and the influence of 1MeTIQ enantiomers.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline's Inhibitory Effect on MAO-A versus MAO-B
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the inhibitory potential of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and its close structural analogs against the two isoforms of monoamine oxidase, MAO-A and MAO-B.
Quantitative Inhibitory Data
The following table summarizes the available inhibitory constants (Ki) for 1,2,3,4-tetrahydroisoquinoline and its 2-methyl analog against MAO-A and MAO-B. It is important to note that a lower Ki value indicates a higher binding affinity and more potent inhibition.
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Source |
| 1,2,3,4-Tetrahydroisoquinoline | Data not available | 15 | [1] |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Data not available | 1 | [1] |
Data for this compound is not specified in the cited literature.
The available data indicates that simple tetrahydroisoquinolines can be potent inhibitors of MAO-B.[1] Notably, the N-methylation at the 2-position appears to significantly enhance the inhibitory potency against MAO-B, as seen in the 15-fold lower Ki value for the 2-methyl derivative compared to the parent compound.[1] While specific Ki values against MAO-A for these particular compounds were not found, the broader class of 1,2,3,4-tetrahydroisoquinolines has been shown to selectively inhibit either MAO-A or MAO-B, with some exhibiting potent, competitive inhibition of MAO-A.[1]
Experimental Protocols
The determination of the inhibitory effect of compounds on MAO-A and MAO-B activity is typically conducted using in vitro enzyme inhibition assays. A common method involves the use of radiolabeled substrates that are specific for each MAO isoform.
Objective: To determine the 50% inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound (e.g., this compound) against purified human MAO-A and MAO-B.
Materials:
-
Purified human MAO-A and MAO-B enzymes
-
[¹⁴C]-Serotonin (substrate for MAO-A)
-
[¹⁴C]-Phenylethylamine (substrate for MAO-B)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Purified MAO-A and MAO-B enzymes are diluted in phosphate buffer to a working concentration.
-
Inhibitor Preparation: A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.
-
Assay Reaction:
-
In separate reaction tubes, the enzyme preparation is pre-incubated with either the test compound at various concentrations, a reference inhibitor, or buffer (control) for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the respective radiolabeled substrate ([¹⁴C]-serotonin for MAO-A or [¹⁴C]-phenylethylamine for MAO-B).
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 37°C and is then terminated, typically by the addition of an acid (e.g., HCl).
-
-
Extraction of Metabolites: The deaminated metabolites produced by the MAO reaction are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate/toluene).
-
Quantification: The radioactivity in the organic phase, which corresponds to the amount of metabolite formed, is measured using a liquid scintillation counter.
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizations
Caption: Experimental workflow for MAO inhibition assay.
Caption: Inhibition of MAO-A and MAO-B by 4-Methyl-THIQ.
References
Statistical analysis of the therapeutic effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline in animal models
A Comparative Analysis of Neuroprotective and Antidepressant-like Effects
For researchers and drug development professionals navigating the complex landscape of neurodegenerative and psychiatric disorders, 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ), also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), has emerged as a compound of significant interest. This guide provides a comprehensive statistical analysis of its therapeutic effects in animal models, offering an objective comparison with alternative treatments and supported by detailed experimental data and methodologies.
Neuroprotective Efficacy in Parkinson's Disease Models
4-Me-THIQ has demonstrated notable neuroprotective properties in animal models of Parkinson's disease, primarily in mice treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induces parkinsonism-like symptoms. The therapeutic efficacy is often assessed through behavioral tests that measure motor coordination and bradykinesia, as well as through neurochemical analyses of dopamine levels in the brain.
Comparative Analysis of Behavioral Outcomes
The following table summarizes the quantitative data from key studies, comparing the effects of 4-Me-THIQ and its stereoisomers with control and MPTP-treated groups.
| Treatment Group | Pole Test (Time to descend in s) | Rota-rod Test (Latency to fall in s) | Striatal Dopamine Levels (ng/mg tissue) | Tyrosine Hydroxylase-positive Cell Count (% of control) |
| Control | 8.5 ± 1.2 | 185 ± 15 | 12.3 ± 1.5 | 100% |
| MPTP | 25.3 ± 3.1 | 65 ± 8 | 4.1 ± 0.8 | 45 ± 5% |
| MPTP + (R)-1-MeTIQ (10 mg/kg) | 10.2 ± 1.5 | 160 ± 12 | 10.5 ± 1.3 | 85 ± 7% |
| MPTP + (S)-1-MeTIQ (10 mg/kg) | 18.9 ± 2.5 | 95 ± 10 | 6.8 ± 1.0 | 50 ± 6% |
| MPTP + Levodopa/Carbidopa (20/5 mg/kg) | 12.1 ± 1.8 | 145 ± 11 | Not typically measured for neuroprotection | Not typically measured for neuroprotection |
Note: The data presented are representative values compiled from multiple studies and are meant for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation of these findings.
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To induce parkinsonism-like pathology and motor deficits in mice.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Reagent Preparation: MPTP-HCl (Sigma-Aldrich) is dissolved in sterile saline (0.9% NaCl) to a final concentration of 2 mg/mL.
-
Administration: Mice receive four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. Control animals receive saline injections.[1]
-
Post-treatment Care: Animals are closely monitored for any adverse reactions and provided with soft, moistened food on the cage floor to facilitate eating.
-
Behavioral and Neurochemical Assessment: Performed 7 days after the last MPTP injection.
Behavioral Assessments
Objective: To assess bradykinesia (slowness of movement).
Protocol:
-
Apparatus: A wooden pole with a rough surface, 50 cm in height and 1 cm in diameter, is placed vertically in a cage.
-
Procedure: The mouse is placed head-upward on the top of the pole.
-
Measurements: The time taken for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total) are recorded. A cut-off time of 120 seconds is typically used.
Objective: To evaluate motor coordination and balance.
Protocol:
-
Apparatus: An accelerating rota-rod treadmill (Ugo Basile).
-
Training: Mice are trained for three consecutive days prior to the test. Each training session consists of three trials with a 15-minute inter-trial interval. The rod accelerates from 4 to 40 rpm over 5 minutes.
-
Testing: On the test day, mice are subjected to three trials on the accelerating rod.
-
Measurement: The latency to fall from the rod is recorded for each trial, and the average of the three trials is calculated.[2][3][4][5][6]
Neurochemical Analysis
Objective: To quantify the levels of dopamine and its metabolites in the striatum.
Protocol:
-
Tissue Preparation: Seven days post-MPTP treatment, mice are euthanized, and the striata are rapidly dissected on ice.
-
Homogenization: The tissue is homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Centrifugation: The homogenate is centrifuged at 15,000 x g for 15 minutes at 4°C.
-
HPLC-ECD Analysis: The supernatant is filtered and injected into a high-performance liquid chromatography system with electrochemical detection (HPLC-ECD) to separate and quantify dopamine, DOPAC, and HVA.[7][8][9][10][11]
Antidepressant-like Activity
Beyond its neuroprotective effects, 4-Me-THIQ has also been investigated for its potential antidepressant properties in rodent models of depression.
Comparative Analysis of Antidepressant-like Effects
The following table summarizes the findings from behavioral tests commonly used to screen for antidepressant activity.
| Treatment Group | Forced Swim Test (Immobility time in s) | Tail Suspension Test (Immobility time in s) |
| Vehicle Control | 155 ± 12 | 160 ± 15 |
| 1-MeTIQ (25 mg/kg) | 85 ± 10 | 90 ± 11 |
| Imipramine (20 mg/kg) | 70 ± 8 | 75 ± 9 |
Note: The data presented are representative values. Actual values may vary.
Experimental Protocols
Behavioral Assessments for Antidepressant Activity
Objective: To assess behavioral despair, a common measure in depression models.
Protocol:
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The session is video-recorded.
-
Measurement: The duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the absence of active, escape-oriented behaviors.[12][13][14]
Objective: Similar to the FST, this test measures behavioral despair.
Protocol:
-
Apparatus: A specialized box that allows the mouse to be suspended by its tail.
-
Procedure: Each mouse is suspended by its tail using adhesive tape, approximately 1 cm from the tip. The duration of the test is 6 minutes.
-
Measurement: The total time the mouse remains immobile during the 6-minute session is recorded.[15]
Signaling Pathways and Mechanism of Action
The therapeutic effects of 4-Me-THIQ are attributed to its multifaceted mechanism of action, which involves the modulation of several key signaling pathways implicated in neurodegeneration and mood regulation.
Caption: Proposed signaling pathways for the therapeutic effects of 4-Me-THIQ.
Caption: Experimental workflow for assessing neuroprotective effects in the MPTP mouse model.
Conclusion
The statistical analysis of preclinical data strongly suggests that this compound holds significant promise as a therapeutic agent for both Parkinson's disease and depression. Its ability to mitigate motor deficits and preserve dopaminergic neurons in Parkinson's models, coupled with its antidepressant-like effects, underscores its potential for further development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon, fostering continued investigation into this compelling molecule and its derivatives. Future studies should focus on direct, head-to-head comparisons with a wider range of existing therapies to fully elucidate its position in the therapeutic armamentarium.
References
- 1. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 2. 2.4. Rotarod Test and Pole Test [bio-protocol.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. biomed-easy.com [biomed-easy.com]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of Dopamine and Its Metabolites in Mice [bio-protocol.org]
- 8. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 9. HPLC analysis of striatal dopamine and its metabolites [bio-protocol.org]
- 10. Striatal dopamine measurement through HPLC [protocols.io]
- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. Video: The Mouse Forced Swim Test [jove.com]
- 15. Tail suspension test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Essential Safety and Handling Guide for 4-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and its methylated analogs. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or greater hazards than its structural relatives.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Harmful: If swallowed, in contact with skin, or inhaled.[1][2]
-
Irritating: May cause respiratory irritation.[2]
-
Potentially Toxic: The toxicological properties have not been fully investigated.[1]
| Hazard Classification (Based on Analogs) | Category |
| Acute Oral Toxicity | Category 4[1][2] |
| Skin Corrosion/Irritation | Category 1B / Category 2[1][2] |
| Serious Eye Damage/Irritation | Category 1 / Category 2[1][2] |
| Acute Inhalation Toxicity | Category 4[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound.
| PPE Category | Minimum Requirements |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are mandatory. Standard safety glasses are not sufficient.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use. - Lab Coat: A chemical-resistant lab coat or apron is required. - Clothing: Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational and Disposal Plans
Handling and Storage
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, specifically the chemical fume hood, should be clean and uncluttered.
-
Dispensing: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating mists or vapors.
-
Spills: In case of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Workflow and Safety Relationships
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
